2-Methoxy-5-methylazobenzene
Description
2-Methoxy-5-methylazobenzene is an azobenzene derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 5-position of the aromatic rings. Azobenzene derivatives are widely studied for their photoisomerization properties, where the molecule reversibly switches between trans and cis configurations upon light exposure. This compound’s structure is pivotal in determining its electronic properties, thermal stability, and applications in photoresponsive materials, such as molecular switches or liquid crystals .
Synthesis of related azobenzene derivatives, such as AZO1 and AZO2 (), involves diazonium coupling reactions. For example, AZO1 (4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid) is synthesized by reacting 4-amino-3-methoxybenzoic acid with a phenolic coupling partner under acidic conditions. Such methods highlight the importance of substituent positioning and functional group compatibility in tailoring azobenzene properties .
Properties
CAS No. |
77046-80-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2-methoxy-5-methylphenyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O/c1-11-8-9-14(17-2)13(10-11)16-15-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
IFZIYCJUBAEHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylazobenzene can be synthesized through the diazotization of 2-methoxy-5-methylaniline followed by coupling with phenol. The reaction typically involves the following steps:
Diazotization: 2-Methoxy-5-methylaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Reactants: 2-Methoxy-5-methylaniline, sodium nitrite, hydrochloric acid, and phenol.
Conditions: Controlled temperature and pH to facilitate the diazotization and coupling reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group (-N=N-) can yield amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Methoxy-5-methylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in the study of photoresponsive materials and molecular switches.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacture of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoresponsive behavior makes it useful in applications such as molecular switches and photoresponsive materials. The molecular targets and pathways involved include interactions with light and subsequent changes in molecular geometry and electronic distribution.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of 2-Methoxy-5-methylazobenzene and Analogues
- Substituent Effects: Electron-Donating Groups: The methoxy and methyl groups in this compound increase electron density on the aromatic rings, stabilizing the trans isomer and slowing thermal relaxation compared to derivatives with electron-withdrawing groups (e.g., -Cl in ) .
Photo-Switching and Thermal Stability
- AZO1 vs. This compound: AZO1’s hydroxyl (-OH) and carboxylic acid (-COOH) groups enhance solubility in aqueous media but may reduce thermal stability due to hydrogen bonding. In contrast, this compound’s non-polar substituents favor organic solvent compatibility .
- Comparison with Benzoate Derivatives : Methyl 5-methoxy-2-methylbenzoate () shares substituent positions but lacks the azo (-N=N-) group. This absence eliminates photoisomerization capabilities, highlighting the critical role of the azo linkage in light-responsive behavior .
Research Findings and Data Analysis
Substituent Position and Reactivity
Studies on methyl 2-hydroxy-5-(methoxymethoxy)benzoate () reveal that dual methoxy groups increase steric bulk and reduce reaction rates in nucleophilic substitutions. For this compound, the 5-methyl group may similarly hinder interactions with enzymes or catalysts .
Thermal Half-Life and Isomerization Kinetics
This implies that this compound’s trans isomer may exhibit moderate stability, balancing steric and electronic effects .
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